
3-(2-Chloro-1,3-benzothiazol-6-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-1,3-benzothiazol-6-yl)propanoic acid: is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a chloro substituent at the 2-position of the benzothiazole ring and a propanoic acid group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-1,3-benzothiazol-6-yl)propanoic acid typically involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound, followed by chlorination and subsequent reaction with a propanoic acid derivative. One common method involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride to form the intermediate 2-chloro-1,3-benzothiazole, which is then reacted with a propanoic acid derivative under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chloro-1,3-benzothiazol-6-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrobenzothiazoles.
Condensation Reactions: The propanoic acid group can participate in condensation reactions with alcohols or amines to form esters or amides.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Condensation Reactions: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products:
- Substituted benzothiazoles
- Sulfoxides and sulfones
- Esters and amides
Scientific Research Applications
3-(2-Chloro-1,3-benzothiazol-6-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-(2-Chloro-1,3-benzothiazol-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target. In medicinal chemistry, it may act by binding to and inhibiting key enzymes involved in disease progression .
Comparison with Similar Compounds
- 3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid
- 3-(6-Benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid
- 3-(1,3-Benzothiazol-2-yl)propanoic acid
Comparison: 3-(2-Chloro-1,3-benzothiazol-6-yl)propanoic acid is unique due to its specific chloro substituent and propanoic acid group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .
Properties
Molecular Formula |
C10H8ClNO2S |
|---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
3-(2-chloro-1,3-benzothiazol-6-yl)propanoic acid |
InChI |
InChI=1S/C10H8ClNO2S/c11-10-12-7-3-1-6(2-4-9(13)14)5-8(7)15-10/h1,3,5H,2,4H2,(H,13,14) |
InChI Key |
NUBWWTKDRCILDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCC(=O)O)SC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


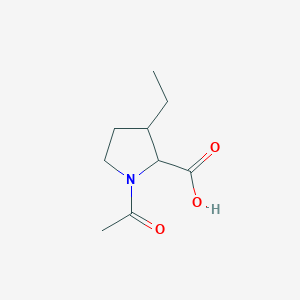

![5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride](/img/structure/B13487236.png)
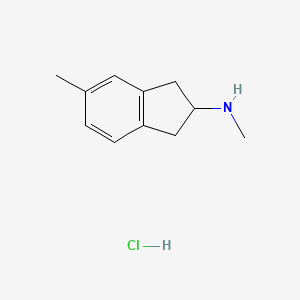
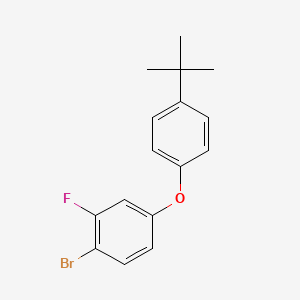
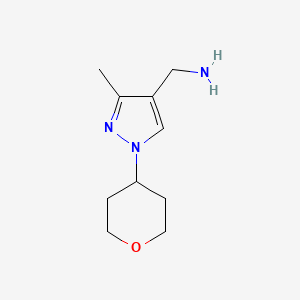
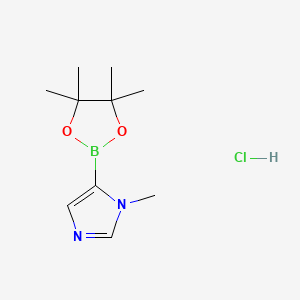
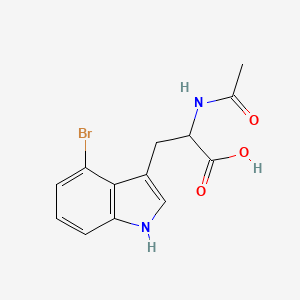
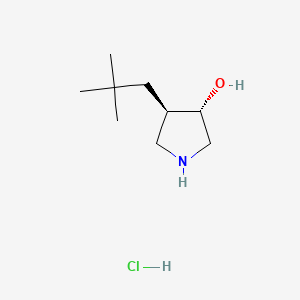
![2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13487272.png)
![5-{[(2,3-dihydro-1H-inden-1-yl)(methyl)amino]methyl}-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide hydrochloride](/img/structure/B13487277.png)
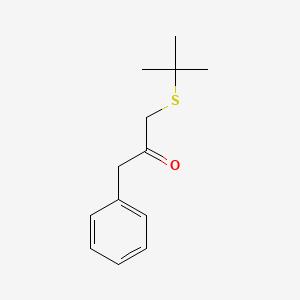
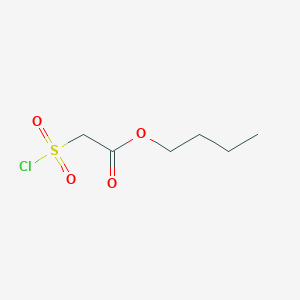
![2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine](/img/structure/B13487317.png)
